

Quercetin 3-sulfate CAS number and chemical identifiers

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Quercetin 3-Sulfate: A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Quercetin 3-sulfate, a major plasma metabolite of the dietary flavonoid quercetin, is increasingly recognized for its significant biological activities. As the body of research expands, a comprehensive understanding of its chemical properties, biological functions, and the molecular pathways it modulates becomes crucial for harnessing its therapeutic potential. This technical guide provides an in-depth overview of Quercetin 3-sulfate, consolidating its chemical identifiers, quantitative biological data, and detailed experimental methodologies. Furthermore, it visually elucidates key signaling pathways and experimental workflows through precisely rendered diagrams, offering a critical resource for researchers in pharmacology, biochemistry, and drug development.

Chemical Identity and Properties

Quercetin 3-sulfate is formed in the human body following the consumption of quercetin-rich foods. The sulfation at the 3-position significantly alters its physicochemical properties, including its solubility and bioavailability, compared to its parent compound.



Chemical Identifiers

A comprehensive list of chemical identifiers for **Quercetin 3-sulfate** is provided in Table 1, facilitating its unambiguous identification in research and regulatory contexts.

Identifier	Value	
CAS Number	60889-05-6[1]	
PubChem CID	5280362[2]	
IUPAC Name	[2-(3,4-dihydroxyphenyl)-5,7-dihydroxy-4-oxochromen-3-yl] hydrogen sulfate[2]	
Molecular Formula	C15H10O10S[2]	
Molecular Weight	382.3 g/mol [2]	
InChI	InChl=1S/C15H10O10S/c16-7-4-10(19)12-11(5-7)24-14(6-1-2-8(17)9(18)3-6)15(13(12)20)25-26(21,22)23/h1-5,16-19H,(H,21,22,23)	
InChlKey	DNAYVNOVGHZZLH-UHFFFAOYSA-N	
Canonical SMILES	C1=CC(=C(C=C1C2=C(C(=O)C3=C(C=C(C=C3 O2)O)O)OS(=O)(=O)O)O)O	
Synonyms	Quercetin 3-O-sulfate, Quercetin 3-monosulfate, Q3S[2]	

Table 1: Chemical Identifiers for **Quercetin 3-sulfate**. This table summarizes the key chemical identifiers for **Quercetin 3-sulfate**.

Biological Activities and Quantitative Data

Quercetin 3-sulfate exhibits a spectrum of biological activities, including antioxidant, anti-inflammatory, and anticancer effects. While much of the research has focused on its parent compound, quercetin, emerging evidence highlights the distinct and potent activities of this sulfated metabolite.

Antioxidant Activity



The antioxidant capacity of **Quercetin 3-sulfate** is a key aspect of its biological function. However, studies have shown that its activity can differ from that of quercetin.

Assay	Test System	IC ₅₀ (μM)	Reference
DPPH Radical Scavenging	Chemical Assay	More efficient than quercetin-4'-O-sulfate	[3]
Ferric Reducing Antioxidant Power (FRAP)	Chemical Assay	Less effective than quercetin-4'-O-sulfate	[3]

Table 2: Antioxidant Activity of **Quercetin 3-sulfate**. This table presents available quantitative data on the antioxidant activity of **Quercetin 3-sulfate**.

Anticancer Activity

Quercetin 3-sulfate has demonstrated potential in cancer research, though its efficacy can be cell-line dependent.

Cell Line	Cancer Type	IC ₅₀ (μM)	Reference
CT-26	Colon Carcinoma	Varies with exposure time	[4]
MCF-7	Breast Cancer	Varies with exposure time	[4]
PC-3	Prostate Cancer	Varies with exposure time	[4]
LNCaP	Prostate Cancer	Varies with exposure time	[4]

Table 3: Anticancer Activity of Quercetin (Parent Compound). This table presents IC₅₀ values for quercetin in various cancer cell lines. Data for **Quercetin 3-sulfate** is still emerging.

Experimental Protocols



To facilitate reproducible research, this section provides detailed methodologies for key experiments related to the synthesis, purification, and biological evaluation of **Quercetin 3-sulfate**.

Chemoenzymatic Synthesis of Quercetin 3-sulfate

This protocol describes a chemoenzymatic method for the synthesis of **Quercetin 3-sulfate**, which offers advantages in terms of regioselectivity and milder reaction conditions compared to purely chemical methods.[3][5][6]

Materials:

- Quercetin
- Arylsulfotransferase (e.g., from Desulfitobacterium hafniense)
- p-Nitrophenyl sulfate (pNPS)
- Potassium phosphate buffer (50 mM, pH 7.0)
- · Ethyl acetate
- Sephadex LH-20
- Methanol
- Water
- Sodium hydroxide (NaOH)

- Reaction Setup: Dissolve quercetin in a minimal amount of methanol. Prepare a reaction
 mixture containing potassium phosphate buffer, the dissolved quercetin, and p-nitrophenyl
 sulfate.
- Enzymatic Reaction: Initiate the reaction by adding the arylsulfotransferase enzyme to the mixture. Incubate the reaction at 37°C with gentle agitation for a specified period (e.g., 24



hours), monitoring the progress by HPLC.

- Extraction: After the reaction, acidify the mixture and extract the products with ethyl acetate.
- Purification: Concentrate the ethyl acetate extract and subject it to column chromatography on Sephadex LH-20, eluting with a methanol-water gradient.
- Neutralization and Isolation: The purified quercetin sulfate fractions may exhibit low solubility.
 Neutralize these fractions with aqueous NaOH to improve solubility and then lyophilize to obtain the solid product.[3]

Purification by High-Performance Liquid Chromatography (HPLC)

HPLC is a crucial technique for the purification and analysis of **Quercetin 3-sulfate**.

Instrumentation:

- HPLC system with a UV-Vis or Diode Array Detector (DAD)
- Reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 μm)

Mobile Phase and Gradient:

- Mobile Phase A: Water with 0.1% formic acid
- Mobile Phase B: Acetonitrile with 0.1% formic acid
- Gradient: A linear gradient from 5% to 95% B over 30 minutes is a common starting point.
 The gradient should be optimized based on the specific separation needs.

Detection:

 Monitor the elution profile at a wavelength where Quercetin 3-sulfate has strong absorbance, typically around 254 nm and 370 nm.



- Dissolve the crude synthetic mixture or sample extract in the initial mobile phase composition.
- Inject the sample onto the equilibrated HPLC column.
- Run the gradient elution program.
- Collect fractions corresponding to the peak of **Quercetin 3-sulfate**, identified by its retention time and UV spectrum in comparison to a standard, if available.
- Pool the collected fractions and remove the solvent under vacuum.

DPPH Radical Scavenging Assay

This assay is commonly used to evaluate the antioxidant activity of compounds.

Materials:

- Quercetin 3-sulfate
- 2,2-diphenyl-1-picrylhydrazyl (DPPH)
- Methanol
- 96-well microplate
- Microplate reader

- Prepare a stock solution of DPPH in methanol (e.g., 0.1 mM).
- Prepare a series of dilutions of Quercetin 3-sulfate in methanol.
- In a 96-well plate, add a specific volume of each Quercetin 3-sulfate dilution to the wells.
- · Add the DPPH solution to each well and mix.
- Incubate the plate in the dark at room temperature for 30 minutes.



- · Measure the absorbance at 517 nm.
- Calculate the percentage of DPPH radical scavenging activity for each concentration and determine the IC₅₀ value.

Cell Viability (MTT) Assay

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is often used as a measure of cell viability.

Materials:

- Cancer cell line of interest (e.g., MCF-7, CT-26)
- Complete cell culture medium
- Quercetin 3-sulfate
- 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution
- Solubilization solution (e.g., DMSO or a solution of SDS in HCl)
- 96-well cell culture plate
- Microplate reader

- Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
- Treat the cells with various concentrations of Quercetin 3-sulfate and incubate for the desired time period (e.g., 24, 48, 72 hours).
- Add MTT solution to each well and incubate for 2-4 hours to allow the formation of formazan crystals.
- Add the solubilization solution to dissolve the formazan crystals.
- Measure the absorbance at a wavelength of 570 nm.



• Calculate the percentage of cell viability relative to an untreated control and determine the IC₅₀ value.

Western Blot Analysis of MAPK Pathway Activation

This protocol details the detection of phosphorylated p38 MAPK, a key component of the MAPK signaling pathway, by Western blotting.

Materials:

- · Cells or tissue lysates
- Protein lysis buffer with protease and phosphatase inhibitors
- BCA protein assay kit
- SDS-PAGE gels
- · Transfer buffer
- PVDF membrane
- Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
- Primary antibodies (anti-phospho-p38 MAPK, anti-total-p38 MAPK, anti-β-actin)
- HRP-conjugated secondary antibody
- Chemiluminescent substrate
- · Imaging system

- Treat cells with Quercetin 3-sulfate and/or a stimulant (e.g., LPS).
- Lyse the cells and quantify the protein concentration.
- Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.



- Block the membrane to prevent non-specific antibody binding.
- Incubate the membrane with the primary antibody against phospho-p38 MAPK overnight at 4°C.
- Wash the membrane and incubate with the HRP-conjugated secondary antibody.
- Detect the protein bands using a chemiluminescent substrate and an imaging system.
- Strip the membrane and re-probe with antibodies for total p38 MAPK and a loading control (e.g., β-actin) to normalize the results.

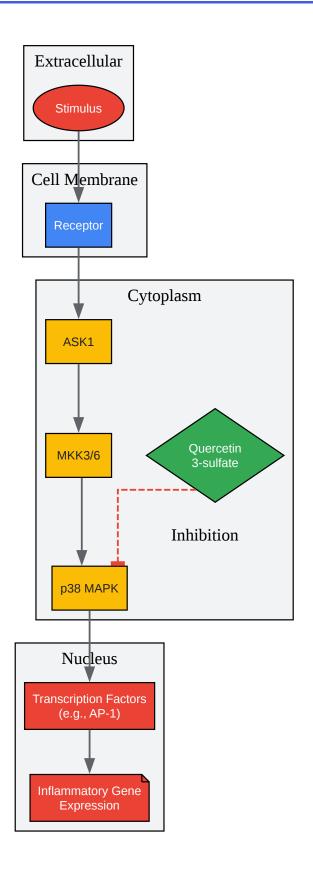
Signaling Pathways and Molecular Mechanisms

Quercetin and its metabolites are known to modulate several key signaling pathways involved in inflammation and cancer. The following diagrams, generated using the DOT language for Graphviz, illustrate the putative mechanisms of action of **Quercetin 3-sulfate**.

Modulation of the MAPK Signaling Pathway

The Mitogen-Activated Protein Kinase (MAPK) pathway is crucial in regulating cellular processes like proliferation, differentiation, and apoptosis. Quercetin has been shown to influence this pathway, and its sulfated metabolite may share or have distinct effects.





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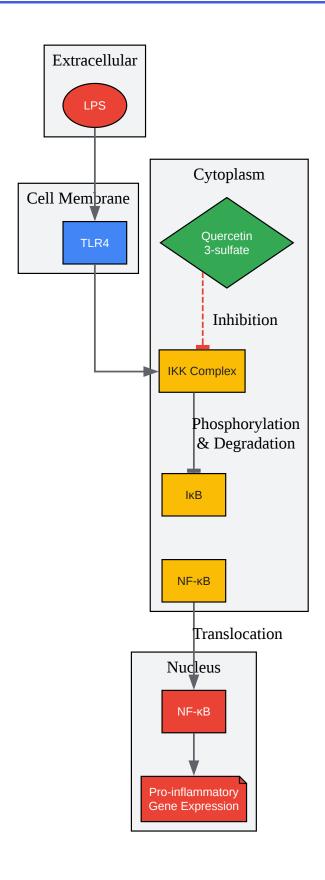
Caption: Putative inhibition of the p38 MAPK pathway by Quercetin 3-sulfate.



Inhibition of the NF-kB Signaling Pathway

The Nuclear Factor-kappa B (NF-κB) pathway is a central regulator of the inflammatory response. Quercetin is a known inhibitor of this pathway, and **Quercetin 3-sulfate** is also implicated in its modulation.





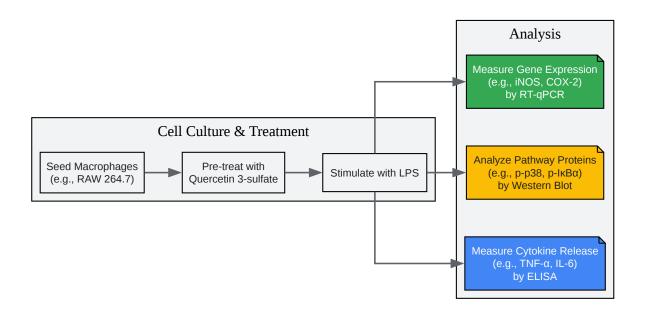
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Caption: Proposed inhibition of the NF-kB signaling pathway by **Quercetin 3-sulfate**.



Experimental Workflow for Evaluating Anti-inflammatory Activity

The following diagram outlines a typical workflow for assessing the anti-inflammatory effects of **Quercetin 3-sulfate** in a cell-based model.



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Caption: Workflow for assessing the anti-inflammatory effects of **Quercetin 3-sulfate**.

Conclusion

Quercetin 3-sulfate, as a primary metabolite of quercetin, demonstrates significant biological activities that warrant further investigation for its potential therapeutic applications. This technical guide provides a foundational resource for researchers by consolidating its chemical identifiers, summarizing available quantitative data, presenting detailed experimental protocols, and visualizing its interactions with key cellular signaling pathways. As research in this area continues, a deeper understanding of the specific roles and mechanisms of **Quercetin 3-sulfate** will be essential for translating its potential into novel therapeutic strategies for a range of diseases.



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